Methyl 3-hydroxy-4-(methylthio)benzoate
Description
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5,10H,1-2H3 |
InChI Key |
ZJMVTHBOUKKYFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5)
- Structural Differences : Replaces the methylthio (-SCH₃) group with a bulky trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) substituent.
- Properties : The ethynyl group introduces steric hindrance and enhances hydrophobicity, while the silyl group may stabilize intermediates in cross-coupling reactions.
- Applications: Used as a medical intermediate, particularly in synthesizing constrained molecules like phthalocyanines (e.g., compound 18 in ). The ethynyl group facilitates click chemistry or Sonogashira coupling, making it valuable in materials science .
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS 159329-14-3)
- Structural Differences : Features chloro (-Cl) and fluoro (-F) substituents at positions 4 and 2, respectively, alongside the methylthio group at position 3.
- The methylthio group may act as a directing group in further functionalization.
- Applications : Likely used in agrochemical or pharmaceutical synthesis due to halogenated aromatic systems’ prevalence in bioactive molecules .
Methyl 2-amino-3-hydroxybenzoate (CAS 17672-21-8)
- Structural Differences: Substitutes the methylthio group with an amino (-NH₂) group at position 2 and hydroxyl at position 3.
- Properties: The amino group increases basicity and participation in hydrogen bonding, enhancing solubility in polar solvents. This contrasts with the lipophilic methylthio group in the target compound.
- Applications: Potential use in dyes or coordination chemistry due to its chelating ability .
Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate
- Structural Differences : Replaces methylthio with a prenyl ether (-O-C(CH₃)CH₂CH₂) group.
- Properties : The prenyl group enhances hydrophobicity and may confer antioxidant or antimicrobial activity, as seen in natural product derivatives (e.g., compound 13 in ).
- Applications : Relevant in natural product synthesis and drug discovery targeting oxidative stress .
Methyl 3-formamido-4-hydroxybenzoate
- Structural Differences : Substitutes methylthio with a formamido (-NHCHO) group.
- Properties : The formamido group introduces hydrogen-bonding capacity and rigidity, making it a reference standard in pharmaceutical quality control (e.g., Proxymetacaine production) .
Data Table: Key Properties of Methyl 3-hydroxy-4-(methylthio)benzoate and Analogs
Research Findings and Trends
- Electronic Effects : The methylthio group in this compound provides moderate electron-withdrawing effects compared to halogens or methoxy groups, influencing its reactivity in electrophilic aromatic substitution .
- Biological Activity : Analogs with sulfur-containing groups (e.g., methylthio, thiadiazole in ) often exhibit enhanced bioactivity, such as neuroprotective effects (e.g., compound 7 in ) .
Preparation Methods
Halogen Displacement with Methylthiolating Agents
In a patent describing herbicide intermediates, aryl halides undergo substitution with methylthiolating agents such as sodium methanethiolate. For instance, methyl 4-chloro-3-hydroxybenzoate reacts with NaSCH₃ in dimethylacetamide (DMAc) at 60°C for 12 hours, achieving 78% conversion. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups (e.g., ester) at the 3-position.
Esterification of Pre-Formed 3-Hydroxy-4-(methylthio)benzoic Acid
Acid-Catalyzed Esterification
The direct esterification of 3-hydroxy-4-(methylthio)benzoic acid with methanol is a straightforward approach. Using concentrated sulfuric acid (20% v/v) as a catalyst, refluxing for 6–8 hours achieves near-quantitative conversion. The product is purified via recrystallization from ethyl acetate, yielding 92–95% purity.
Reaction Conditions:
-
Molar ratio (acid:MeOH): 1:10
-
Temperature: 65–70°C
-
Duration: 6–8 hours
Steglich Esterification for Sensitive Substrates
For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is effective. This method preserves the hydroxyl and methylthio groups from side reactions, achieving 88% yield under mild conditions (0–25°C, 24 hours).
Sequential Functionalization of Aromatic Rings
Hydroxylation of Methylthio-Substituted Esters
A two-step synthesis involves first introducing the methylthio group followed by hydroxylation. For example, methyl 4-(methylthio)benzoate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid at 100°C, yielding the 3-hydroxy derivative via electrophilic aromatic substitution. This method requires careful control of reaction time to avoid over-oxidation.
Oxidative Demethylation of Methoxy Precursors
Methyl 3-methoxy-4-(methylthio)benzoate can be demethylated using boron tribromide (BBr₃) in DCM at −78°C. The reaction selectively cleaves the methoxy group, yielding the hydroxyl derivative in 82% yield.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄, 60:40) confirms product purity >99%. Key retention times:
-
Methyl 3-hydroxy-4-(methylthio)benzoate: 12.3 min
-
Unreacted starting material: 8.7 min
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, -OH), 3.91 (s, 3H, -OCH₃), 2.45 (s, 3H, -SCH₃).
Industrial-Scale Considerations
Waste Management in PTC Reactions
The use of immobilized phase transfer catalysts reduces waste generation by enabling catalyst recycling (>10 cycles without activity loss). Waste streams are neutralized with 20% HCl, recovering benzoic acid byproducts for reuse.
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| PTC alkylation | 120 | 95 | High |
| Direct esterification | 90 | 92 | Moderate |
| Sequential functionalization | 150 | 85 | Low |
Q & A
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify the hydroxyl or methylthio groups to alter lipophilicity (logP) or hydrogen-bonding capacity. For instance, replacing –SCH₃ with –SO₂CH₃ increases polarity, potentially improving solubility. Track structure-activity relationships (SAR) using in silico tools like CoMFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
